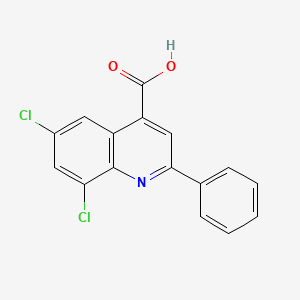

6,8-Dichloro-2-phenylquinoline-4-carboxylic acid

Beschreibung

6,8-Dichloro-2-phenylquinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by a phenyl group at position 2 and chlorine substitutions at positions 6 and 8 on the quinoline core.

Eigenschaften

Molekularformel |

C16H9Cl2NO2 |

|---|---|

Molekulargewicht |

318.2 g/mol |

IUPAC-Name |

6,8-dichloro-2-phenylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H9Cl2NO2/c17-10-6-11-12(16(20)21)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H,(H,20,21) |

InChI-Schlüssel |

GUVRRTWWCAXGBQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

6,8-Dichlor-2-phenylchinolin-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinolinderivate mit unterschiedlichen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Substitution: Halogenatome in der Verbindung können durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel.

Wissenschaftliche Forschungsanwendungen

6,8-Dichlor-2-phenylchinolin-4-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.

Wirkmechanismus

Der Wirkmechanismus von 6,8-Dichlor-2-phenylchinolin-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Es wurde beispielsweise gezeigt, dass es Histondeacetylasen (HDACs) inhibiert, was zur Modulation der Genexpression und Induktion von Apoptose in Krebszellen führt. Die Struktur der Verbindung ermöglicht es ihr, starke hydrophobe Wechselwirkungen mit Resten in den aktiven Zentren dieser Enzyme einzugehen.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dichloro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

6,8-Dichloro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of these enzymes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Aryl Group Variations : The phenyl group at position 2 in the target compound contrasts with substituted phenyl groups (e.g., isopropyl, methyl, hydroxyl) in analogs. Bulky substituents (e.g., isopropyl ) may improve receptor selectivity, while polar groups (e.g., hydroxyl ) enhance aqueous solubility.

Solubility and Physicochemical Properties

Implications : The 6,8-dichloro-2-phenyl derivative is expected to exhibit lower aqueous solubility compared to hydroxyl-containing analogs , necessitating formulation adjustments (e.g., salt formation, co-solvents) for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.